molecular formula C23H25NO2S2 B5240552 (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5240552
M. Wt: 411.6 g/mol
InChI Key: UTPPFDCTXJKYEU-STZFKDTASA-N
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Description

The compound (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiazolidinone derivatives under controlled conditions. One common method includes the use of a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a thiazolidinone in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thiazolidinone core.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific thiazolidinone core, which imparts distinct biological activities and synthetic versatility

Properties

IUPAC Name

(5Z)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2S2/c1-15(2)19-13-18(16(3)12-20(19)26-4)14-21-22(25)24(23(27)28-21)11-10-17-8-6-5-7-9-17/h5-9,12-15H,10-11H2,1-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPPFDCTXJKYEU-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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